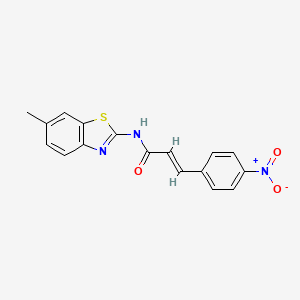
(2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide is an organic molecule that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide typically involves the condensation of 6-methyl-1,3-benzothiazol-2-amine with 3-(4-nitrophenyl)prop-2-enoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Reduction: Formation of (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-aminophenyl)prop-2-enamide.
Oxidation: Formation of corresponding oxides or other oxidized derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzothiazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.
Medicine
In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. The nitro group may also play a role in the compound’s biological effects by undergoing reduction to form reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-aminophenyl)prop-2-enamide
- (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)prop-2-enamide
- (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups. The presence of both the benzothiazole ring and the nitro group provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13N3O3S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H13N3O3S/c1-11-2-8-14-15(10-11)24-17(18-14)19-16(21)9-5-12-3-6-13(7-4-12)20(22)23/h2-10H,1H3,(H,18,19,21)/b9-5+ |
InChI Key |
BSYHRABXWKGLDU-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


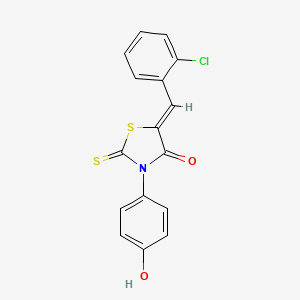
![1-Methyl-3-(2-quinolyl)benzo[f]quinoline](/img/structure/B15043886.png)
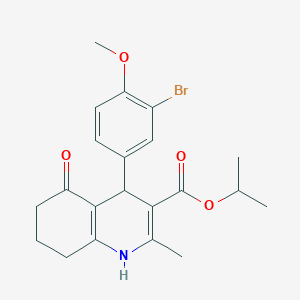
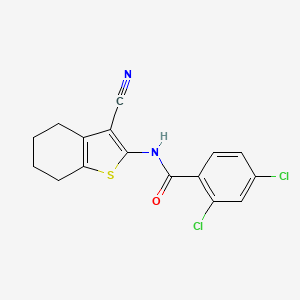
![N'-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide](/img/structure/B15043902.png)

![N-[4-(benzyloxy)phenyl]-N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B15043914.png)
![N'-[(3E)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B15043920.png)
![N-(5-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15043933.png)
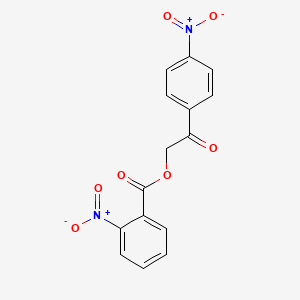
![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B15043959.png)


![N-(4-bromophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzamide](/img/structure/B15043972.png)
